molecular formula C5H6ClNO B12875769 2-Chloro-4,5-dimethyloxazole

2-Chloro-4,5-dimethyloxazole

Cat. No.: B12875769
M. Wt: 131.56 g/mol
InChI Key: AEPSMLKSUJDZRN-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethyloxazole is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a chlorine atom at position 2 and methyl groups at positions 4 and 4. This structure confers unique reactivity due to the electron-withdrawing chlorine atom, which enhances electrophilicity at position 2, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroacetyl chloride with 2,3-butanedione in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-dimethyloxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted oxazoles.
  • Oxidation reactions produce oxazole-2-carboxylic acids.
  • Reduction reactions lead to dihydrooxazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2-chloro-4,5-dimethyloxazole exhibit significant antimicrobial properties. A study highlighted the synthesis of novel derivatives that demonstrated potent activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Antitubercular Activity

A notable case study investigated the antitubercular activity of compounds derived from this compound. The synthesized derivatives were tested for their efficacy against Mycobacterium tuberculosis, with promising results indicating their potential as therapeutic agents for tuberculosis treatment .

Cancer Research

The compound has been explored for its role as a selective androgen receptor modulator (SARM), particularly in prostate cancer treatment. Research indicates that compounds related to this compound can effectively inhibit the proliferation of prostate cancer cell lines. This suggests that it may serve as a lead compound for developing new cancer therapeutics targeting androgen receptors .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions, facilitating the construction of diverse heterocyclic compounds .

Agrochemicals

There is ongoing research into the use of this compound in the development of agrochemicals. Its ability to act as a precursor for biologically active compounds makes it suitable for creating herbicides and pesticides that target specific plant pathways .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Antimicrobial ActivityNovel derivative synthesisPotent activity against various bacterial strains
Antitubercular ActivityTesting against Mycobacterium tuberculosisPromising therapeutic potential
Cancer ResearchSelective androgen receptor modulationInhibits proliferation in prostate cancer cell lines
Organic SynthesisBuilding block for complex moleculesParticipates in nucleophilic substitutions
AgrochemicalsDevelopment of herbicides and pesticidesPotential for targeting specific plant pathways

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethyloxazole involves its interaction with specific molecular targets. The chlorine atom and the oxazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and substituent effects among 2-Chloro-4,5-dimethyloxazole and related oxazole derivatives:

Compound Name Substituents (Position) Key Functional Groups Reactivity Profile
This compound Cl (2), CH₃ (4,5) Electrophilic Cl, methyl High reactivity at C2 for substitution
2-Amino-4,5-dimethyloxazole NH₂ (2), CH₃ (4,5) Nucleophilic NH₂, methyl Forms amide/sulfonamide derivatives
2-Ethyl-4,5-dimethyloxazole C₂H₅ (2), CH₃ (4,5) Hydrophobic ethyl, methyl Lower reactivity; used in flavorants
2-Isobutyl-4,5-dimethyloxazole (CH₂)₂CH(CH₃) (2), CH₃ (4,5) Bulky isobutyl, methyl Enhanced lipophilicity for bioactivity

Key Observations :

  • Electrophilicity: The chlorine substituent in this compound facilitates nucleophilic substitution reactions, unlike the amino or alkyl-substituted analogs.
  • Synthetic Utility: The amino variant (2-Amino-4,5-dimethyloxazole) is pivotal in forming sulfonamide derivatives, as demonstrated in reactions with p-acetaminobenzenesulfonyl chloride .

Commercial Availability

  • This compound : Listed with two suppliers, suggesting niche industrial use .
  • Ethyl and Isobutyl Derivatives : More widely available (3–8 suppliers), reflecting broader applications .

Research Findings and Data

Reactivity in Coupling Reactions

  • Chloro-substituted oxazoles participate in triazine-mediated activations, as seen in CDMT-based syntheses of nicotinic acid derivatives .

Spectroscopic Characterization

  • IR and NMR data for related compounds (e.g., C-Cl stretches at 702 cm⁻¹ in benzoxazoles) provide benchmarks for identifying this compound derivatives .

Biological Activity

2-Chloro-4,5-dimethyloxazole is a heterocyclic organic compound with significant biological activity. Its unique structure, characterized by a chlorine atom at the 2-position and two methyl groups at the 4 and 5 positions of the oxazole ring, contributes to its reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by research findings and data tables.

Basic Information

PropertyValue
Molecular FormulaC5H6ClNO
Molecular Weight131.56 g/mol
IUPAC Name2-chloro-4,5-dimethyl-1,3-oxazole
InChIInChI=1S/C5H6ClNO/c1-3-4(2)8-5(6)7-3/h1-2H3
InChI KeyAEPSMLKSUJDZRN-UHFFFAOYSA-N

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluated various oxazole derivatives for their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Streptococcus pyogenes

The minimal inhibitory concentrations (MIC) were determined using the micro broth dilution method, revealing promising potential for developing new antimicrobial agents based on this compound .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been found to inhibit the proliferation of various cancer cell lines, particularly prostate cancer cells. The mechanism involves the modulation of androgen receptors, where this compound acts as an antagonist, effectively reducing tumor growth in vitro .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The oxazole ring and chlorine atom are critical for its reactivity and interaction with specific molecular targets within cells.

Study on Antimicrobial Efficacy

In a study published in the Journal of Chemical Biology, researchers synthesized a series of oxazole derivatives including this compound and assessed their antimicrobial activity against various pathogens. The study concluded that modifications to the oxazole ring significantly influenced antibacterial potency. The most effective compounds had substitutions that enhanced their interaction with bacterial cell membranes .

Anticancer Research

Another significant study focused on the anticancer effects of this compound in prostate cancer models. This research highlighted its role as a selective androgen receptor modulator (SARM), showing that it could effectively inhibit AR signaling pathways while minimizing side effects typically associated with traditional therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure TypeBiological Activity
2-Chloro-4,5-dimethylthiazoleThiazoleAntimicrobial
2-Chloro-4,5-dimethylimidazoleImidazoleAntifungal
2-Chloro-4,5-dimethylisoxazoleIsoxazoleAntiviral

Each compound exhibits distinct biological activities due to variations in their heterocyclic structures and functional groups.

Q & A

Q. Basic: What synthetic methodologies are recommended for synthesizing 2-Chloro-4,5-dimethyloxazole?

Answer:
The synthesis of this compound can be approached via cyclocondensation or functionalization of pre-existing oxazole scaffolds. For example:

  • Cyclocondensation : Reacting appropriately substituted precursors (e.g., chloroacetamide derivatives with dimethyl ketones) under reflux conditions in polar aprotic solvents like DMSO or ethanol. A similar method was used to synthesize 5-(2-chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol, achieving a 76% yield via refluxing benzohydrazide derivatives with thiolating agents .
  • Functionalization : Chlorination of 4,5-dimethyloxazole using agents like POCl₃ or PCl₃ under controlled conditions.

Key Considerations :

  • Purification via recrystallization (water-ethanol mixtures) or column chromatography.
  • Monitor reaction progress using TLC or HPLC.
Example Synthesis Data (Analogous Compound)
Precursor: 2-chloro-4,5-dimethylbenzohydrazide
Reagent: CS₂, reflux in ethanol
Yield: 76%
Characterization: 1^1H NMR, MS, HPLC
Reference:

Q. Basic: What safety protocols are essential for handling this compound?

Answer:
While direct safety data for this compound is limited, protocols for structurally similar chlorinated heterocycles (e.g., 2-(2-Chlorophenyl)-4,5-dihydrooxazole) recommend:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : In airtight containers under inert atmosphere (N₂ or Ar) at 2–8°C .
  • Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline solution for 15 minutes .

Q. Advanced: How can regioselective functionalization of the oxazole ring be achieved?

Answer:
Regioselective modification of this compound requires strategic use of directing groups or lithiation. For example:

  • Directed ortho-Lithiation : Use strong bases like LiTMP (lithium tetramethylpiperidine) to deprotonate specific positions, followed by electrophilic quenching (e.g., aldehydes or iodomethane). This method was applied to 2-chloroisonicotinic acid to achieve 4,5-substitution .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 2-position, leveraging the chloro group as a leaving group.

Methodological Tips :

  • Optimize solvent (THF or Et₂O) and temperature (–78°C for lithiation).
  • Validate regiochemistry via 13^{13}C NMR or X-ray crystallography.

Q. Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing.
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays).
  • Dose-Response Curves : Perform triplicate experiments across 3–4 logarithmic concentrations.

Example : A study on 2-Hydrazinyl-4,5-dihydroimidazole hydrochloride highlighted discrepancies in anticancer activity due to cell line specificity. Researchers validated results using apoptosis markers (Annexin V/PI) .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., methyl groups at 4,5-positions and chloro at 2-position).
  • Mass Spectrometry (MS) : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., observed m/z 241.0194 vs. calculated 241.0202 for an oxadiazole analog) .
  • HPLC : Purity assessment (>95%) with C18 columns and UV detection.

Q. Advanced: What computational approaches predict the reactivity of this compound?

Answer:

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to analyze electrophilic/nucleophilic sites.
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • SAR Studies : Compare with analogs like 2-Chloro-4,5-diphenyloxazole to evaluate substituent effects on activity .

Q. Advanced: How does steric hindrance from methyl groups influence reaction pathways?

Answer:
The 4,5-dimethyl groups create steric bulk, directing reactions to the less hindered 2-position. For example:

  • Nucleophilic Aromatic Substitution (NAS) : Chloro displacement occurs preferentially at the 2-position, as shown in reactions of 2-chloro-4,5-diphenyloxazole with amines .
  • Cycloadditions : Diels-Alder reactions may favor exo pathways due to steric constraints.

Properties

Molecular Formula

C5H6ClNO

Molecular Weight

131.56 g/mol

IUPAC Name

2-chloro-4,5-dimethyl-1,3-oxazole

InChI

InChI=1S/C5H6ClNO/c1-3-4(2)8-5(6)7-3/h1-2H3

InChI Key

AEPSMLKSUJDZRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)Cl)C

Origin of Product

United States

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